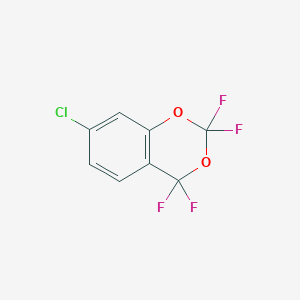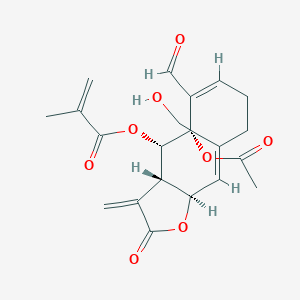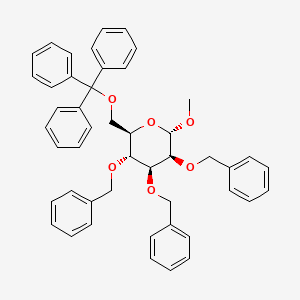![molecular formula C10H11ClO2 B1516927 [2-(Allyloxy)-5-chlorophenyl]methanol CAS No. 787619-52-7](/img/structure/B1516927.png)
[2-(Allyloxy)-5-chlorophenyl]methanol
Vue d'ensemble
Description
“[2-(Allyloxy)-5-chlorophenyl]methanol” is a chemical compound with the CAS Number: 787619-52-7 . It has a molecular weight of 198.65 and a linear formula of C10 H11 Cl O2 .
Synthesis Analysis
The synthesis of “[2-(Allyloxy)-5-chlorophenyl]methanol” involves a reaction with thionyl chloride in tetrahydrofuran at 0℃ for 2.5 hours . The reaction was quenched by the careful addition of water . The mixture was extracted with EtOAc (3×) and the combined extracts were dried (MgSO4), filtered and concentrated to afford the corresponding benzyl chloride . This product was dissolved in dry DMF (80 mL) and sodium cyanide (2 g, 40 mmol) was added . The mixture was heated at 80° C. for 2 hours, cooled, diluted with water and extracted with EtOAc (3×) .Molecular Structure Analysis
The molecular structure of “[2-(Allyloxy)-5-chlorophenyl]methanol” is represented by the linear formula C10 H11 Cl O2 . The molecular weight of the compound is 198.65 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[2-(Allyloxy)-5-chlorophenyl]methanol” include a reaction with thionyl chloride in tetrahydrofuran at 0℃ for 2.5 hours . This is followed by a reaction with sodium cyanide in dry DMF at 80° C. for 2 hours .Physical And Chemical Properties Analysis
“[2-(Allyloxy)-5-chlorophenyl]methanol” is a solid at room temperature . It has a molecular weight of 198.65 and a linear formula of C10 H11 Cl O2 .Applications De Recherche Scientifique
Methanol as a Clean and Efficient H-Transfer Reactant
A study by Pasini et al. (2014) explores the use of methanol as an H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This process is significant for producing alcohols from carbonyl compounds under mild conditions, highlighting methanol's potential in facilitating environmentally friendly reactions (Pasini et al., 2014).
Mechanistic Insights into Palladium(II)-Catalyzed Hydroxyalkoxylation
Thiery et al. (2007) provided mechanistic insights into the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols, demonstrating the potential for creating complex oxygenated structures from simpler precursors. This study underscores the role of transition metal catalysis in facilitating selective organic transformations (Thiery et al., 2007).
Solvent-Mediated Allylation of Carbonyl Compounds
Research by Cokley et al. (1997) on the solvent-mediated allylation of carbonyl compounds with allylic stannanes in methanol highlights the influence of solvent on reaction mechanisms. Their findings illustrate methanol's role in promoting allylation reactions, providing a pathway for synthesizing homoallylic alcohols without the need for added catalysts (Cokley et al., 1997).
Aryl Cation and Carbene Intermediates in Photodehalogenation
Studies on the photodehalogenation of chlorophenols, as conducted by Manet et al. (2004, 2006), provide valuable insights into the generation and reactivity of aryl cations and carbene intermediates. These findings have implications for synthetic strategies, including the mild generation of phenyl cations and their exploitation in synthetically useful reactions (Manet et al., 2004).
Enantioselective Carbonyl Allylation
Research on the enantioselective carbonyl allylation of furan methanols via iridium-catalyzed transfer hydrogenation by Bechem et al. (2010) demonstrates advanced methodologies for achieving high enantioselectivity in the synthesis of complex organic molecules. This study exemplifies the application of catalysis in asymmetric synthesis, leading to products with significant potential in various fields (Bechem et al., 2010).
Propriétés
IUPAC Name |
(5-chloro-2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDJLCEYLGTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Allyloxy)-5-chlorophenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
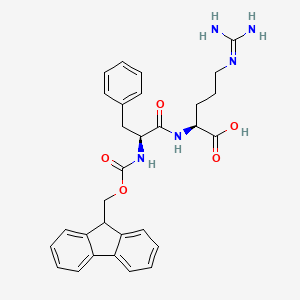
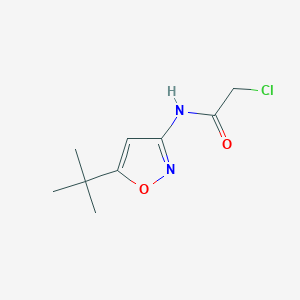

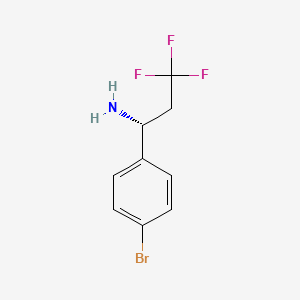
![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)
